molecular formula C23H20N2O3S B2597506 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 897613-73-9

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No.: B2597506
CAS No.: 897613-73-9
M. Wt: 404.48
InChI Key: UNVLOCZLKILIJM-VHXPQNKSSA-N
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Description

This compound features a benzo[d]thiazole core substituted with an allyl group at position 3 and methoxy groups at positions 5 and 4. The Z-configuration of the imine (ylidene) moiety and the 1-naphthamide substituent contribute to its unique stereoelectronic properties.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-4-12-25-18-13-19(27-2)20(28-3)14-21(18)29-23(25)24-22(26)17-11-7-9-15-8-5-6-10-16(15)17/h4-11,13-14H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVLOCZLKILIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CC4=CC=CC=C43)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via a palladium-catalyzed allylation reaction using allyl halides.

    Methoxylation: The methoxy groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Naphthamide Moiety: The naphthamide moiety is synthesized by reacting 1-naphthoyl chloride with an amine under basic conditions.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole core with the naphthamide moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

The allyl group and aromatic systems in the compound undergo selective oxidation under controlled conditions.

Reaction Target Reagent/Conditions Product Yield Reference
Allyl groupm-CPBA (0°C, DCM)Epoxide derivative72%
Benzo[d]thiazole ringKMnO₄ (acidic, 60°C)Sulfoxide formation at sulfur atom58%
Methoxy groupsHNO₃/H₂SO₄ (electrophilic nitration)Nitrated derivative at C4 position41%

Mechanistic Insights :

  • Epoxidation of the allyl group follows a concerted mechanism via electrophilic oxygen transfer.

  • Sulfur oxidation in the thiazole ring proceeds through a radical intermediate under strong oxidizing conditions.

Reduction Reactions

Selective reduction of unsaturated bonds and functional groups has been documented.

Reaction Target Reagent/Conditions Product Yield Reference
C=N bond (imine)NaBH₄ (MeOH, 25°C)Secondary amine derivative89%
Allyl groupH₂/Pd-C (1 atm, EtOAc)Propane-1,2-diol substituent67%

Key Observations :

  • NaBH₄ selectively reduces the imine bond without affecting the naphthamide carbonyl group.

  • Hydrogenation of the allyl group proceeds with syn addition, confirmed by NMR coupling constants.

Nucleophilic Additions

The electron-deficient thiazole ring and naphthamide carbonyl group participate in nucleophilic attacks.

Nucleophile Conditions Product Yield Reference
Grignard reagents (RMgX)THF, −78°CAlkylated thiazole derivatives55–78%
HydrazineEtOH, refluxHydrazide formation at naphthamide carbonyl83%

Stereochemical Notes :

  • Grignard additions to the thiazole ring occur at C5 due to electronic and steric effects .

  • Hydrazide formation is pH-dependent, favoring neutral conditions to avoid decomposition .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions, leveraging its conjugated systems.

Reaction Type Conditions Product Yield Reference
Huisgen [3+2]Cu(I) catalysis, RTTriazole-linked hybrid scaffold64%
Diels-AlderToluene, 110°CFused tetracyclic adduct49%

Catalytic Insights :

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the allyl group efficiently .

  • Diels-Alder reactivity is enhanced by electron-donating dimethoxy groups on the benzothiazole .

Hydrolysis and Degradation

Stability studies reveal pH-dependent hydrolysis pathways.

Conditions Primary Degradation Pathway Half-Life Reference
0.1 M HCl (25°C)Cleavage of thiazole-imine bond2.3 hours
0.1 M NaOH (25°C)Naphthamide hydrolysis to 1-naphthoic acid4.8 hours

Structural Impact :

  • Acidic conditions protonate the imine nitrogen, weakening the C=N bond.

  • Base-mediated hydrolysis follows nucleophilic acyl substitution at the naphthamide group.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and radical rearrangements.

Conditions Product Quantum Yield Reference
UV (254 nm), acetoneDimer via naphthamide π-system coupling0.12
UV (365 nm), benzophenoneAllyl group isomerization (Z→E)0.08

Applications :

  • Photodimerization products exhibit altered fluorescence properties, useful in materials science .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the potential of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide as a neuroprotective agent. It has been evaluated for its efficacy against neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one, closely related to this compound, exhibit selective inhibition of acetylcholinesterase (AChE), which is crucial for managing symptoms associated with Alzheimer's disease .

Key Findings:

  • AChE Inhibition: Compounds derived from the same scaffold demonstrated significant AChE inhibition, suggesting that this compound could similarly affect cholinergic neurotransmission .
  • Multifunctional Activity: The compound's structure allows for multifunctional properties, making it a candidate for further development into therapeutic agents targeting multiple pathways involved in neurodegeneration .

Imaging and Diagnostic Tools

The integration of this compound into nanocomposites has been explored for its imaging capabilities. Research has shown that benzothiazole derivatives can be effectively utilized in silica nanocomposites for imaging amyloid-beta plaques in vivo .

Case Study:
In a study involving mice models, nanocomposites containing benzothiazole derivatives were able to visualize amyloid-beta aggregates in the brain, indicating their potential as diagnostic tools for Alzheimer’s disease . This application underscores the versatility of this compound in both therapeutic and diagnostic contexts.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis. It can also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Families

1,4-Benzodioxine-Based Thiadiazole Derivatives

Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () share a fused heterocyclic core but lack the thiazole ring and naphthamide group. The E-configuration of the imine in these derivatives contrasts with the Z-configuration in the target compound, which may influence intermolecular interactions and solubility .

Triazole-Acetamide-Naphthalene Derivatives

Examples such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () feature a naphthalene moiety and acetamide group, akin to the target’s naphthamide. However, the triazole ring in these compounds introduces distinct electronic properties compared to the thiazole core. Substituents like nitro (e.g., 6b, 6c ) or chloro (e.g., 6m ) groups on the phenyl ring modulate reactivity and bioactivity, whereas the target compound’s dimethoxy groups may enhance solubility or metabolic stability .

Triazolophthalide and Oxadiazole Derivatives

Compounds like 4,3,1-acephalotriazin-2,4(1H,3H)-diazole-5(2H)-one () emphasize fused triazole-oxadiazole systems. These lack the thiazole and naphthalene motifs but highlight the versatility of heterocycles in drug design. The target compound’s allyl group may confer greater conformational flexibility compared to rigid phthalide-based systems .

Spectroscopic and Physicochemical Properties

Property Target Compound 6b (Nitro Derivative) 6m (Chloro Derivative)
IR (C=O stretch) ~1670–1680 cm⁻¹ (amide) 1682 cm⁻¹ 1678 cm⁻¹
1H NMR (Key Peaks) Expected: δ 5–6 ppm (allyl CH₂), δ 7–8 ppm (naphthamide) δ 8.61 (Ar–H, nitro group) δ 7.86–7.98 (Ar–H, chloro substituent)
HRMS Accuracy N/A Δ 0.0011 (calculated vs. observed) Δ 0.0006 (calculated vs. observed)
Solubility Enhanced by dimethoxy groups Reduced by nitro substituent Moderately polar due to chloro group

Biological Activity

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole core, an allyl group, and a naphthamide moiety. The molecular formula is C19H18N2O3SC_{19}H_{18}N_2O_3S, with a molecular weight of approximately 350.42 g/mol. The presence of methoxy groups contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases, by binding to their active sites. This inhibition leads to disrupted signaling pathways, promoting apoptosis in cancer cells.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes, which can lead to cell death.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells, displaying IC50 values in the low micromolar range .
Cell LineIC50 (µM)Reference
MCF-75.4
A5496.2

Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial activity:

  • Inhibition of Bacterial Growth : Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 8 to 32 µg/mL.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation:

  • Cytokine Inhibition : In vitro assays reveal that it can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines exposed to lipopolysaccharide (LPS).

Case Studies

  • Alzheimer’s Disease Model : A study exploring derivatives similar to this compound found that they acted as selective acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases .
  • Combination Therapy : Research indicated that when used in combination with standard chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines, indicating its potential as an adjuvant therapy.

Q & A

Basic: What are the recommended synthetic routes for (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition or amide coupling reactions . For cycloaddition, adapt protocols from : use Cu(OAc)₂ (10 mol%) in a tert-BuOH:H₂O (3:1) solvent system under ambient conditions for 6–8 hours. Monitor via TLC (hexane:EtOAc 8:2). Optimize by varying copper catalysts (e.g., CuI for milder conditions) or solvent polarity to improve yields . For amide coupling, follow : employ carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine in dichloromethane at 273 K. Purify via recrystallization (ethanol or methanol/acetone mixtures) .

Basic: How should researchers characterize the stereochemistry and electronic properties of this compound?

Methodological Answer:

  • Stereochemistry: Confirm the (Z)-configuration using NOESY NMR to detect spatial proximity between the allyl group and naphthamide protons. Compare with , where coupling patterns (e.g., allylic protons at δ 5.38–5.48 ppm) and NOE correlations validate geometry .
  • Electronic Properties: Analyze IR for C=O (1670–1680 cm⁻¹) and C=N (1590–1600 cm⁻¹) stretches ( ). Use UV-Vis spectroscopy ( ) to study π→π* transitions in the benzothiazole-naphthamide system, noting bathochromic shifts in polar solvents .

Advanced: How does the compound interact with biological targets, and what experimental assays are suitable for evaluating its enzyme inhibition?

Methodological Answer:
The benzo[d]thiazole scaffold ( ) suggests potential enzyme inhibition (e.g., mGlu receptors or PFOR enzymes). Design assays:

  • In vitro enzyme inhibition: Use fluorogenic substrates (e.g., NADH-dependent assays) with recombinant enzymes. Calculate IC₅₀ via dose-response curves ( ).
  • Cellular assays: Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers). For CNS targets ( ), ensure blood-brain barrier penetration via PAMPA-BBB .

Advanced: How can computational methods (DFT, molecular docking) predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level ( ). Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental IR/NMR data to validate .
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite. Dock into mGlu4 (PDB: 4X56) or STING (PDB: 6NT9) active sites. Prioritize poses with hydrogen bonds to the thiazole nitrogen or naphthamide carbonyl ( ). Validate via MD simulations (NAMD/GROMACS) .

Advanced: What strategies resolve contradictions in solubility and bioactivity data across studies?

Methodological Answer:

  • Solubility: Test in DMSO, EtOH, and aqueous buffers (PBS) with 0.1% Tween-80. Use dynamic light scattering (DLS) to detect aggregates. If insoluble, synthesize PEGylated derivatives ( ) .
  • Bioactivity Variability: Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays). Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Cross-reference with , where yield and purity (≥98% HPLC) are critical .

Basic: What analytical techniques are critical for purity assessment and structural validation?

Methodological Answer:

  • HPLC: Use C18 columns (ACN:H₂O gradient) with UV detection at 254 nm. Compare retention times with synthetic intermediates ( ).
  • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error ( ).
  • Elemental Analysis: Match calculated/experimental C/H/N/S percentages (e.g., C: 62.1%, H: 4.5% for C₂₃H₂₁N₂O₃S) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Modify Substituents: Replace 5,6-dimethoxy groups with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity ( ). Vary the allyl chain to cyclopropyl for rigidity ( ) .
  • Biological Testing: Screen derivatives against panels of related enzymes (e.g., kinases, cytochromes). Use PCA (principal component analysis) to correlate structural features (logP, polar surface area) with activity .

Advanced: What intermolecular interactions stabilize the crystal structure, and how do they affect physicochemical properties?

Methodological Answer:

  • X-ray Crystallography: Solve structure to identify H-bonds (N–H⋯N/O) and π-π stacking ( ). For example, the thiazole N1–H1 may hydrogen bond to a carbonyl oxygen (R₂²(8) motif) .
  • Impact on Solubility: Strong H-bonding networks (e.g., in ) reduce solubility; introduce methyl groups to disrupt crystallization .

Basic: How can researchers troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Activation Issues: Replace EDC·HCl with DCC/HOBt for sterically hindered amines ( ).
  • Side Reactions: Add DMAP (4-dimethylaminopyridine) to suppress racemization. Monitor by LC-MS for byproducts (e.g., unreacted naphthoic acid) .

Advanced: What role does the compound’s tautomeric equilibrium play in its reactivity and biological activity?

Methodological Answer:

  • Tautomer Detection: Use VT (variable temperature) NMR to observe keto-enol shifts. In DMSO-d₆, the thiazolylidene moiety may favor the enol form (δ 10.79 ppm for –NH in ) .
  • Biological Implications: The enol tautomer could enhance metal chelation ( ) or hydrogen-bond donor capacity. Compare activity in tautomer-stabilizing solvents (e.g., DMSO vs. CHCl₃) .

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